2-Fluoro-2-(5-fluoro-1-benzofuran-2-yl)acetic acid
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Overview
Description
2-Fluoro-2-(5-fluoro-1-benzofuran-2-yl)acetic acid is a fluorinated benzofuran derivative. Compounds containing benzofuran rings are known for their significant pharmacological properties, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated benzofurans typically involves the selective fluorination of benzofuran derivatives. One common method is the reaction of benzofuran with cesium tetrafluorocobaltate (III), which leads to a mixture of nonaromatic products. Heating these products over nickel gauze at high temperatures yields fluorinated benzofurans . Another method involves the reaction of benzofuran with trifluoromethyl hypofluorite, followed by treatment with ethanolic potassium hydroxide to produce fluorinated benzofuran derivatives .
Industrial Production Methods
Industrial production of fluorinated benzofurans may involve large-scale fluorination reactions using specialized fluorinating agents and catalysts. The use of continuous flow reactors and advanced purification techniques ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2-(5-fluoro-1-benzofuran-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and various nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-Fluoro-2-(5-fluoro-1-benzofuran-2-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.
Medicine: Investigated as a potential therapeutic agent due to its enhanced metabolic stability and biological activity.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Fluoro-2-(5-fluoro-1-benzofuran-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to target proteins and enzymes, leading to increased biological activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-methylbenzoic acid: Another fluorinated benzofuran derivative with similar pharmacological properties.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: A fluorinated pyridine derivative used in similar applications.
Uniqueness
2-Fluoro-2-(5-fluoro-1-benzofuran-2-yl)acetic acid is unique due to its specific substitution pattern, which enhances its biological activity and metabolic stability compared to other fluorinated benzofuran derivatives. The presence of two fluorine atoms in the structure provides distinct chemical and pharmacological properties.
Properties
Molecular Formula |
C10H6F2O3 |
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Molecular Weight |
212.15 g/mol |
IUPAC Name |
2-fluoro-2-(5-fluoro-1-benzofuran-2-yl)acetic acid |
InChI |
InChI=1S/C10H6F2O3/c11-6-1-2-7-5(3-6)4-8(15-7)9(12)10(13)14/h1-4,9H,(H,13,14) |
InChI Key |
QFWSWRDNPMSHRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)C=C(O2)C(C(=O)O)F |
Origin of Product |
United States |
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